4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Overview
Description
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a pyrazolyl ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves the following steps:
Boronic Acid Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable halide precursor under palladium-catalyzed conditions.
Pyrazole Formation: : The resulting boronic acid derivative is then reacted with hydrazine to form the pyrazolyl ring.
Piperidine Attachment: : Finally, the pyrazolyl ring is reacted with piperidine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The pyrazolyl ring can be reduced to form pyrazolidines.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Pyrazolidines: : Resulting from the reduction of the pyrazolyl ring.
Substituted Piperidines: : Produced through nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: : It serves as a probe in biochemical assays to study enzyme activities.
Medicine: : It is explored for its potential therapeutic properties in drug discovery.
Industry: : It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The pyrazolyl ring can interact with receptors, influencing signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which include the boronic acid group and the pyrazolyl ring. Similar compounds include:
Boronic Acids: : These compounds share the boronic acid group but lack the pyrazolyl ring.
Pyrazoles: : These compounds contain the pyrazolyl ring but do not have the boronic acid group.
Piperidines: : These compounds have the piperidine ring but lack the boronic acid and pyrazolyl groups.
The combination of these structural elements in 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12/h9-10,12,16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMSGGJUFFRKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate in pharmaceutical synthesis?
A1: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a key building block in the multi-step synthesis of pharmaceutically relevant molecules. One notable example is its use in the production of crizotinib, a medication utilized in cancer treatment []. This highlights the importance of this compound as a synthetic intermediate in medicinal chemistry.
Q2: What is the synthetic route employed to produce Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate?
A2: The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a multi-step process initiated with Tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material []. The synthesis involves three distinct steps, ultimately yielding the desired compound. This approach provides a practical method for obtaining this important intermediate for subsequent pharmaceutical applications.
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